5-chloro-N-cyclopentylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-cyclopentylthiophene-2-carboxamide is an organic compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorine atom at the 5-position of the thiophene ring and a cyclopentyl group attached to the nitrogen atom of the carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-cyclopentylthiophene-2-carboxamide typically involves the following steps:
Formation of 5-chlorothiophene-2-carboxylic acid: This can be achieved through the chlorination of thiophene-2-carboxylic acid using reagents like thionyl chloride or phosphorus pentachloride.
Conversion to 5-chlorothiophene-2-carboxamide: The acid is then converted to the corresponding amide by reacting with ammonia or an amine under suitable conditions.
Cyclopentylation: The final step involves the introduction of the cyclopentyl group to the nitrogen atom of the carboxamide. This can be done using cyclopentylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-cyclopentylthiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound can be used in the study of biological pathways involving thiophene derivatives.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-cyclopentylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-chlorothiophene-2-carboxamide
- N-cyclopentylthiophene-2-carboxamide
- 5-chloro-2-thiophenecarboxylic acid
Uniqueness
5-chloro-N-cyclopentylthiophene-2-carboxamide is unique due to the presence of both the chlorine atom and the cyclopentyl group, which can influence its chemical reactivity and biological activity. This combination of substituents can result in distinct properties compared to other thiophene derivatives.
Properties
Molecular Formula |
C10H12ClNOS |
---|---|
Molecular Weight |
229.73 g/mol |
IUPAC Name |
5-chloro-N-cyclopentylthiophene-2-carboxamide |
InChI |
InChI=1S/C10H12ClNOS/c11-9-6-5-8(14-9)10(13)12-7-3-1-2-4-7/h5-7H,1-4H2,(H,12,13) |
InChI Key |
UCCPDZLXAVHTFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(S2)Cl |
solubility |
30.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.